An In-depth Technical Guide to Imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 136117-74-3)
An In-depth Technical Guide to Imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 136117-74-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Imidazo[1,2-A]pyridine-8-carbaldehyde, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, and potential biological significance, with a focus on presenting quantitative data and experimental methodologies.
Core Compound Properties
Imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug development known for a wide range of biological activities.[1] The presence of the aldehyde functional group at the 8-position offers a versatile handle for further chemical modifications and the synthesis of novel derivatives.
| Property | Value | Source |
| CAS Number | 136117-74-3 | N/A |
| Molecular Formula | C₈H₆N₂O | N/A |
| Molecular Weight | 146.15 g/mol | N/A |
| Physical Form | Solid | N/A |
| Storage Temperature | Ambient | N/A |
Synthesis and Purification
While a highly detailed, step-by-step protocol for the synthesis of Imidazo[1,2-A]pyridine-8-carbaldehyde is not extensively documented in publicly available literature, a general synthetic approach can be inferred from established methods for the functionalization of the imidazo[1,2-a]pyridine core. The most common strategies involve the condensation of 2-aminopyridines with α-halocarbonyl compounds or multicomponent reactions.[2][3]
A plausible synthetic route, based on the Vilsmeier-Haack formylation reaction, is outlined below. This method is commonly used for the introduction of an aldehyde group onto electron-rich heterocyclic systems.
Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical)
Materials:
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Imidazo[1,2-a]pyridine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of Imidazo[1,2-a]pyridine in DMF, cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude Imidazo[1,2-A]pyridine-8-carbaldehyde can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified compound.
Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm, with a distinct singlet for the aldehyde proton (CHO) downfield, typically above δ 9.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm, and a characteristic signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. |
| IR (Infrared) | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2720 and 2820 cm⁻¹. |
| MS (Mass Spectrometry) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 146.15). |
Potential Biological Activity and Signaling Pathways
While specific biological studies on Imidazo[1,2-A]pyridine-8-carbaldehyde are limited, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated for a variety of therapeutic applications. These compounds are known to interact with a range of biological targets and modulate key signaling pathways implicated in various diseases.
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated activities as:
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Anticancer agents: By targeting pathways such as PI3K/mTOR and STAT3/NF-κB, these compounds can inhibit cancer cell proliferation and induce apoptosis.[6][7][8]
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Antitubercular agents: Some derivatives have shown potent activity against Mycobacterium tuberculosis.[9]
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Kinase inhibitors: The scaffold has been utilized to develop inhibitors of various kinases, including platelet-derived growth factor receptor (PDGFR).[10][11]
The aldehyde functionality at the 8-position of the core structure can be leveraged to synthesize a library of derivatives (e.g., Schiff bases, hydrazones, or oximes) for structure-activity relationship (SAR) studies to explore and optimize their biological activity.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 5. Imidazo[1,2-a]pyridine-6-carbaldehyde(116355-16-9) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
